5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride

Catalog No.
S830514
CAS No.
1185300-75-7
M.F
C13H18ClNO2
M. Wt
255.74 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydro...

CAS Number

1185300-75-7

Product Name

5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride

IUPAC Name

5-(1,3-dihydroisoindol-2-yl)pentanoic acid;hydrochloride

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

InChI

InChI=1S/C13H17NO2.ClH/c15-13(16)7-3-4-8-14-9-11-5-1-2-6-12(11)10-14;/h1-2,5-6H,3-4,7-10H2,(H,15,16);1H

InChI Key

SGVISDJNKNVPLX-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2CN1CCCCC(=O)O.Cl

Canonical SMILES

C1C2=CC=CC=C2CN1CCCCC(=O)O.Cl

5-(1,3-Dihydro-isoindol-2-yl)-pentanoic acid hydrochloride (hereafter referred to as DIHP-HCl) is a relatively under-researched compound. Information regarding its origin and specific significance in scientific research is currently limited. However, based on its structure, it likely falls under the category of organic molecules containing a heterocyclic ring (isoindole) and a carboxylic acid functional group [].


Molecular Structure Analysis

DIHP-HCl consists of two main components:

  • 1,3-Dihydro-isoindole

    This is a five-membered heterocyclic ring containing two nitrogen atoms and a saturated carbon chain. The "1,3-dihydro" prefix indicates the absence of a double bond between the two nitrogen atoms.

  • Pentanoic acid

    This is a five-carbon aliphatic chain ending in a carboxylic acid group (COOH). The carboxylic acid group is responsible for the acidic properties of the molecule.

The hydrochloride salt (HCl) implies the presence of a hydrogen chloride (HCl) molecule associated with the compound, likely forming an ionic bond with the carboxylic acid group.


Chemical Reactions Analysis

  • Synthesis

    The synthesis pathway for DIHP-HCl is not readily available in scientific literature. However, based on similar molecules, potential synthetic routes might involve reactions between isoindole derivatives and pentanoic acid precursors [].

  • Decomposition

    Under acidic or basic conditions, DIHP-HCl might undergo hydrolysis, breaking the bond between the pentanoic acid group and the rest of the molecule. Additionally, the heat could lead to decarboxylation, releasing carbon dioxide and forming a new molecule.

There is no documented information regarding the mechanism of action of DIHP-HCl in scientific research.

Due to the lack of research on DIHP-HCl, no specific safety information is available. As a general precaution, any unknown organic compound should be handled with care, assuming potential toxicity and flammability. Always consult with a safety data sheet (SDS) for similar compounds when handling unknown substances.

Future Research Directions

  • Synthesis and characterization

    Developing a reliable route for synthesizing DIHP-HCl and determining its purity and structure using spectroscopic techniques.

  • Biological activity

    Investigating potential interactions of DIHP-HCl with biological systems, such as enzyme inhibition or receptor binding.

  • Computational modeling

    Utilizing computational tools to predict the properties and potential applications of DIHP-HCl.

Dates

Modify: 2023-08-16

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